2-(4-Iodophenoxy)pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7IN2O |
|---|---|
Molecular Weight |
298.08 g/mol |
IUPAC Name |
2-(4-iodophenoxy)pyrazine |
InChI |
InChI=1S/C10H7IN2O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H |
InChI Key |
OZWBFUUQGLORSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CN=C2)I |
Origin of Product |
United States |
Chemical Reactivity and Potential Transformations
Reactivity of the Pyrazine (B50134) Ring
The pyrazine ring in 2-(4-Iodophenoxy)pyrazine is an electron-deficient system, which influences its reactivity. It is generally resistant to electrophilic aromatic substitution. However, it can undergo nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms, though the existing phenoxy group would deactivate the ring towards further substitution. youtube.com
Reactivity of the Iodinated Phenoxy Moiety
The most significant site of reactivity in this compound is the carbon-iodine bond on the phenoxy ring. This bond can readily participate in a variety of palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a diverse array of functional groups, making it a valuable synthetic intermediate.
Suzuki-Miyaura Coupling
Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, replacing the iodine atom with an aryl or alkyl group. nih.gov
Sonogashira Coupling
Coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would install an alkynyl group at the position of the iodine atom. nih.gov
Buchwald-Hartwig Amination
This reaction would allow for the formation of a carbon-nitrogen bond by coupling with amines, leading to the synthesis of N-aryl pyrazine derivatives.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies on 2-(4-Iodophenoxy)pyrazine
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. It has been applied to study this compound to elucidate its fundamental chemical nature.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-I | ~2.1 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Length | O-C (ether) | ~1.41 Å |
| Bond Angle | C-O-C | ~118° |
Frontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. For this compound, the HOMO is typically localized on the electron-rich iodophenoxy ring, while the LUMO is centered on the electron-deficient pyrazine (B50134) ring. This separation suggests a potential for intramolecular charge transfer.
Table 2: Calculated FMO Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.50 |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other chemical species. In the MEP map of this compound, the most negative potential (red and yellow regions) is concentrated around the nitrogen atoms of the pyrazine ring, indicating their role as the primary sites for electrophilic attack. The region around the iodine atom also shows a positive electrostatic potential, known as a sigma-hole, which can facilitate halogen bonding.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It quantifies charge transfer between orbitals, revealing the strength of intramolecular hyperconjugative interactions. In this compound, NBO analysis highlights significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals of adjacent rings. These interactions contribute to the stability of the molecule's conformation. For example, the interaction between the oxygen lone pair (LP(O)) and the π* orbitals of the pyrazine ring is a key stabilizing factor.
DFT calculations can predict spectroscopic data, which can then be compared with experimental results for validation.
Vibrational Frequencies: Theoretical calculations of the infrared (IR) and Raman spectra can help assign the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies include the C-H stretching modes of the aromatic rings, the C-O-C ether stretching, and the C-I stretching mode, which typically appears at lower frequencies.
Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated. These theoretical values, when compared to experimental data, help in the structural elucidation of the compound and confirm the assignment of signals in the NMR spectrum.
Molecular Dynamics (MD) Simulations
Conformational Analysis and Dynamic Behavior of this compound
The three-dimensional structure of this compound is defined by the spatial relationship between its pyrazine and 4-iodophenyl rings, connected by an ether linkage. The molecule's conformation is primarily determined by the torsion angles around the C-O-C bridge.
Computational studies on analogous phenoxy-pyrazine structures provide a framework for understanding its likely conformation. For the related compound 2-(4-methoxyphenoxy)pyrazine, X-ray crystallography has shown that the aromatic rings are positioned nearly perpendicular to each other, with a measured dihedral angle of 86.97°. nih.gov This orthogonal arrangement is a common feature in diaryl ethers, minimizing steric hindrance between the two rings. It is anticipated that this compound adopts a similar twisted conformation.
The dynamic behavior involves rotation around the C-O bonds. Energy profiling calculations would typically reveal the rotational energy barriers. The flexibility of the ether linkage allows the rings to oscillate, but significant deviation from a twisted, non-planar conformation is energetically unfavorable. In studies of similar 2-substituted piperazines, the orientation of substituents was found to be crucial for biological interactions, highlighting the importance of conformational preference. nih.gov
Table 1: Predicted Conformational Parameters for this compound
| Parameter | Predicted Value/State | Basis of Prediction |
|---|---|---|
| Dihedral Angle (Pyrazine-O-C-Iodophenyl) | ~85-90° | Analogy with 2-(4-methoxyphenoxy)pyrazine nih.gov |
| Rotational Barrier (C-O Bond) | Moderate | General knowledge of diaryl ether chemistry |
Intermolecular Interaction Dynamics (e.g., Halogen Bonding, π-Stacking)
The intermolecular forces involving this compound are critical for its solid-state packing and interactions in solution. The key interactions are halogen bonding and π-stacking.
Halogen Bonding: The iodine atom on the phenyl ring possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, aligned with the C-I bond. researchgate.net This allows it to act as a halogen bond donor, forming a highly directional, non-covalent interaction with an electron-rich atom, such as the nitrogen atoms of the pyrazine ring in a neighboring molecule. researchgate.netnih.gov Studies on complexes between iodobenzene (B50100) derivatives and pyrazine confirm the formation of N···I halogen bonds. researchgate.netnih.gov The strength of this interaction can be significant, influencing crystal packing and molecular recognition. nih.govnih.gov
π-Stacking: The aromatic pyrazine and iodophenyl rings can engage in π-π stacking interactions. researchgate.netresearchgate.net These interactions are driven by dispersion forces and are common in aromatic systems. In molecules containing both iodobenzene and pyrazine moieties, computational studies have shown that π-stacking and halogen bonding can coexist and even exhibit cooperativity, where the formation of one interaction strengthens the other. researchgate.net The relative dominance of halogen bonding versus π-stacking can be influenced by factors such as the presence of other substituents. nih.gov
Table 2: Key Intermolecular Interactions for this compound
| Interaction Type | Participating Moieties | Description |
|---|---|---|
| Halogen Bonding | C-I group and Pyrazine Nitrogen | A directional interaction where the iodine atom's σ-hole attracts the lone pair of a nitrogen atom (N···I bond). nih.govnih.gov |
| π-π Stacking | Pyrazine and Iodophenyl rings | Parallel or offset stacking of the aromatic rings, driven by dispersion forces. researchgate.netresearchgate.net |
Quantum Chemical Parameters and Reactivity Descriptors
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine electronic properties that govern the reactivity of this compound.
Chemical Potential (µ): This parameter measures the tendency of electrons to escape from a system. A higher (less negative) chemical potential indicates a greater tendency to donate electrons, suggesting nucleophilic character.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. nih.gov It is calculated from the electronic chemical potential and chemical hardness. A higher electrophilicity index points to a stronger electrophilic nature. Push-pull systems containing pyrazine derivatives have been studied to tune these electronic properties for applications in materials science. mdpi.com
Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. masterorganicchemistry.comkhanacademy.org
Sites for Nucleophilic Attack: These are regions susceptible to attack by an electron-rich species (a nucleophile). In this compound, the carbon atom bonded to the electronegative iodine (C-I) and the carbon atoms of the pyrazine ring are potential electrophilic centers. The electrophilic nature of the sulfur atom in sulfenic acids provides a useful analogy. nih.gov
Sites for Electrophilic Attack: These are electron-rich regions prone to attack by an electrophile. The nitrogen atoms of the pyrazine ring, with their lone pairs of electrons, are the primary nucleophilic centers. nih.gov The oxygen atom of the ether linkage also possesses nucleophilic character.
Bond Dissociation Energies (BDE): BDE is the energy required to break a specific bond homolytically. wikipedia.org It is a direct measure of bond strength. For this compound, the C-I bond is expected to be the weakest covalent bond, making it the most likely site for initial dissociation in high-energy processes.
Table 3: Representative Bond Dissociation Energies (BDE)
| Bond | General BDE (kJ/mol) | Relevance to this compound |
|---|---|---|
| C-I | ~209 | The weakest bond, a potential reaction initiation site. ucsb.edu |
| C-O (Aryl) | ~381 | Strong ether linkage connecting the two rings. ucsb.edu |
| C-H (Aryl) | ~423 | Strong bonds, less likely to break than the C-I bond. wikipedia.org |
| C-N (in Pyrazine) | ~770 (generic C≡N) | The C=N bonds within the aromatic pyrazine ring are very stable. ucsb.edu |
Note: These are general values and can vary slightly based on the specific molecular environment. wikipedia.org
Radial Distribution Functions (RDF): RDFs are typically generated from molecular dynamics simulations of the compound in a condensed phase (liquid or amorphous solid). An RDF describes the probability of finding an atom at a certain distance from a reference atom. For this compound, RDFs would reveal the average distances and coordination numbers for key intermolecular interactions, such as the N···I halogen bonds and the centroid-to-centroid distances of stacked π-systems.
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
QSPR is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with their physicochemical properties or biological activities. ijournalse.org For derivatives of this compound, a QSPR study would involve:
Creating a Dataset: Synthesizing or computationally designing a series of derivatives by modifying substituents on the pyrazine or phenyl rings.
Calculating Descriptors: Using software to calculate a wide range of molecular descriptors for each derivative. These can include electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors. ijournalse.orgnih.gov
Model Development: Employing statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to create an equation that links the descriptors to a specific, measured property (e.g., receptor binding affinity, fluorescence quantum yield). ijournalse.orgnih.gov
Validation and Prediction: The model is validated using internal and external test sets of compounds to ensure its predictive power. A successful QSPR model can then be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with desired characteristics. ijournalse.orgnih.gov
Studies on pyrazine and pyrimidine (B1678525) derivatives have successfully used QSPR to predict properties like odor thresholds and anticancer activity, demonstrating the viability of this approach for the this compound family. ijournalse.orgnih.gov
Descriptor Generation and Selection
The foundation of any quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) study is the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and are categorized into several classes. For a molecule like This compound , a diverse set of descriptors would be generated to capture its constitutional, topological, and quantum-chemical features.
Constitutional descriptors are the most straightforward to calculate and include counts of atoms, bonds, rings, and molecular weight. Topological descriptors , such as connectivity indices, describe the arrangement and bonding of atoms within the molecule.
More sophisticated quantum-chemical descriptors are derived from the electronic structure of the molecule, typically calculated using methods like Density Functional Theory (DFT). These descriptors provide detailed information about the molecule's reactivity and intermolecular interactions. A standard approach would involve geometry optimization of the This compound structure, followed by the calculation of key electronic properties.
A hypothetical table of descriptors that would be generated for This compound is presented below. The values shown are for illustrative purposes to demonstrate the types of data generated in such a study.
| Descriptor Class | Descriptor Name | Hypothetical Value | Description |
| Constitutional | Molecular Weight | 314.1 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Constitutional | Number of Rings | 2 | The total number of aromatic and non-aromatic rings. |
| Topological | Wiener Index | 150 | A distance-based index related to molecular branching. |
| Topological | Balaban J Index | 2.5 | A topological index that considers the size and branching of the molecule. |
| Quantum-Chemical | HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
| Quantum-Chemical | LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
| Quantum-Chemical | Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |
| Quantum-Chemical | Polarizability | 25 ų | The ability of the electron cloud to be distorted by an electric field. |
Once a large pool of descriptors is generated, a crucial step is descriptor selection . This process aims to identify a smaller, more relevant subset of descriptors that have the most significant impact on the property being modeled. This is essential to avoid overfitting and to create a more interpretable model. Common techniques for descriptor selection include:
Correlation analysis: To remove descriptors that are highly correlated with each other.
Stepwise regression: To iteratively add or remove descriptors based on their statistical significance.
Genetic algorithms: A search heuristic inspired by natural selection to find the optimal combination of descriptors.
Statistical Modeling Approaches
Following descriptor selection, statistical models are developed to establish a mathematical relationship between the chosen descriptors and a specific activity or property of interest.
Multiple Linear Regression (MLR) is a widely used statistical technique that attempts to model the relationship between two or more explanatory variables (the descriptors) and a response variable (the activity) by fitting a linear equation to the observed data. The general form of an MLR model is:
Y = b₀ + b₁X₁ + b₂X₂ + ... + bₙXₙ
Where Y is the dependent variable, X₁, X₂, ..., Xₙ are the independent variables (descriptors), and b₀, b₁, b₂, ..., bₙ are the regression coefficients. The quality of an MLR model is assessed using various statistical parameters, such as the coefficient of determination (R²), the adjusted R², and the F-statistic.
Principal Component Analysis (PCA) is another powerful statistical method often employed in computational chemistry. Unlike MLR, which is a supervised learning method, PCA is an unsupervised technique used for dimensionality reduction. When dealing with a large number of correlated descriptors, PCA can transform the data into a new set of uncorrelated variables called principal components (PCs). Each PC is a linear combination of the original descriptors. The first few PCs typically capture the majority of the variance in the original dataset, allowing for the visualization of the data in a lower-dimensional space and the identification of patterns and clusters among the studied compounds.
For a hypothetical study of This compound and related analogs, PCA could be used to:
Identify the most important sources of variation within the dataset.
Group similar compounds based on their structural properties.
Detect outliers that may need further investigation.
A hypothetical outcome of a PCA analysis on a set of phenoxy-pyrazine derivatives might reveal that the first principal component (PC1) is largely influenced by descriptors related to molecular size and lipophilicity, while the second principal component (PC2) is associated with electronic properties like the HOMO-LUMO gap.
The table below illustrates a hypothetical output from an MLR model for predicting a biological activity.
| Model Parameter | Value | Interpretation |
| R² | 0.85 | 85% of the variance in the biological activity can be explained by the model. |
| Adjusted R² | 0.82 | A more conservative estimate of the model's explanatory power. |
| F-statistic | 45.6 | Indicates that the overall model is statistically significant. |
| p-value | < 0.001 | The probability of observing the given result by chance is very low. |
Reactions Involving the Iodophenyl Moiety
The iodophenyl group is the primary site for transformations that leverage the carbon-iodine bond, a common and reactive handle in modern organic synthesis. Its reactivity is centered on the lability of the iodine atom, which can participate in rearrangements, act as an excellent leaving group in catalytic cycles, and potentially be displaced under specific conditions.
Halogen Dance and Related Rearrangements
The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement is typically driven by the formation of a thermodynamically more stable organometallic intermediate. wikipedia.org The process generally requires a strong base, such as lithium diisopropylamide (LDA) or an organolithium reagent, to deprotonate the aromatic ring, often at a position ortho to the halogen. clockss.orgresearchgate.net The resulting carbanion can then undergo a series of halogen-metal exchange steps, leading to the migration of the halogen. wikipedia.org
For this compound, a halogen dance reaction would involve the migration of the iodine atom from position 4 to position 3 on the phenyl ring. This would necessitate deprotonation at C3 (ortho to the iodine), a process that requires a very strong, non-nucleophilic base. While theoretically possible under forcing conditions, this reaction is not a typical transformation for this class of compound and is generally considered a specialized reaction rather than a common synthetic route. clockss.orgresearchgate.net The driving force is the formation of a more stable aryl anion; however, the electronic influence of the para-phenoxy-pyrazine substituent does not strongly favor such a rearrangement under standard conditions. beilstein-archives.org
| Reaction | Reagents & Conditions | Purpose | Reference |
| Halogen Dance | Strong base (e.g., LDA, KHMDS), aprotic solvent (e.g., THF), low temperature | Isomerization of aryl halides | wikipedia.orgresearchgate.net |
| Access to otherwise inaccessible isomers | clockss.org |
Nucleophilic Aromatic Substitution on the Iodinated Phenyl Ring
Nucleophilic aromatic substitution (SₙAr) is a stepwise addition-elimination mechanism where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orglibretexts.org A critical requirement for this reaction is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, at positions ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining nucleophile addition step. youtube.commasterorganicchemistry.com
In this compound, the substituent para to the iodine is the -O-pyrazine group. While the pyrazine ring itself is electron-withdrawing, the linking oxygen atom is an electron-donating group by resonance (+R effect). This resonance effect counteracts the inductive withdrawal, and phenoxy groups are not considered strong activating groups for SₙAr. Therefore, direct nucleophilic displacement of the iodine atom on the phenyl ring is highly unfavorable under typical SₙAr conditions. wikipedia.orgyoutube.com The reaction would require exceptionally harsh conditions or a different mechanism, such as one involving benzyne (B1209423) intermediates, which is outside the scope of standard SₙAr.
Reactions Involving the Pyrazine Nucleus
The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This electronic characteristic makes it generally unreactive toward electrophiles but highly susceptible to nucleophiles, particularly when a suitable leaving group is present. researchgate.netmsu.edu
Electrophilic Aromatic Substitution Patterns on Pyrazine
The pyrazine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). msu.edu The two nitrogen atoms inductively withdraw electron density from the ring carbons, making them poor nucleophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen atoms become protonated, which adds a formal positive charge and further deactivates the ring to an extreme degree. masterorganicchemistry.com
While strongly activating substituents can enable EAS on some π-deficient heterocycles, the phenoxy group attached at the C2 position of this compound is not sufficiently activating to overcome the inherent inertness of the pyrazine nucleus. libretexts.org Therefore, common EAS reactions like halogenation, nitration, sulfonation, and Friedel-Crafts reactions are not expected to occur on the pyrazine ring of this molecule under standard conditions. doubtnut.comlibretexts.org
Nucleophilic Substitution of Other Pyrazine Substituents
This section considers the hypothetical scenario where another substituent, capable of acting as a leaving group, is present on the pyrazine ring. The π-deficient nature of pyrazine makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr). wikipedia.orgresearchgate.net If a good leaving group, such as a halogen, were present at one of the other carbon positions (C3, C5, or C6), it would be readily displaced by a wide variety of nucleophiles. sci-hub.se Halopyrazines are known to be more reactive towards nucleophilic substitution than corresponding halopyridines. wikipedia.org This high reactivity is a cornerstone of pyrazine chemistry, allowing for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles. researchgate.netsci-hub.se
| Position of Cl | Nucleophile | Product Group | Conditions | Reference |
| C2 | Sodium Methoxide | 2-Methoxypyrazine | Methanol (B129727), reflux | sci-hub.se |
| C2 | Sodium Phenoxide | 2-Phenoxypyrazine | DMSO or HMPA | sci-hub.se |
| C2, C3 (dichloro) | Sodium Benzyl Oxide | 2,3-Dibenzyloxypyrazine | Boiling Benzene (B151609) | sci-hub.se |
| C2 | Amines | 2-Aminopyrazine | Water, KF, heat | researchgate.net |
Functionalization at Pyrazine Ring Positions
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This electronic nature makes the ring susceptible to nucleophilic attack, particularly when activated by an N-oxide or a good leaving group. While specific literature on the functionalization of this compound is scarce, the known reactivity of pyrazine derivatives allows for postulation of its potential transformations.
Various chemical transformations are generally applicable to the pyrazine framework, including nitration, bromination, and amidation. For instance, nucleophilic aromatic substitution of hydrogen can be achieved with certain carbanions. researchgate.net More advanced methods, such as transition metal-catalyzed cross-coupling reactions, are also viable. A nickel-catalyzed Kumada–Corriu cross-coupling has been successfully used to functionalize a 2-chloropyrazine (B57796) derivative, suggesting that if the ether linkage in this compound were to be replaced by a halogen, similar C-C bond-forming reactions could be employed. mdpi.com
Another strategy involves the initial oxidation of a pyrazine nitrogen to an N-oxide. This modification activates the positions alpha (2 and 6) and gamma (3 and 5) to the N-oxide for both nucleophilic attack and electrophilic substitution, significantly broadening the synthetic possibilities. mdpi.com
Ether Linkage Reactivity and Cleavage
The ether linkage in this compound is an aryl ether bond, specifically connecting a pyrazinyl carbon to a phenoxy oxygen. Such ethers are generally characterized by their high stability and resistance to cleavage. libretexts.orgmasterorganicchemistry.com Cleavage of these robust bonds typically requires harsh conditions with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com
The mechanism for acidic cleavage involves the initial protonation of the ether oxygen, which converts the ether into a better leaving group. libretexts.orgmasterorganicchemistry.com This is followed by a nucleophilic attack by a halide ion. In the case of aryl ethers, the cleavage almost invariably occurs at the alkyl-oxygen bond because nucleophilic attack on an sp²-hybridized aromatic carbon is energetically unfavorable. libretexts.org
For this compound, which is a diaryl ether, cleavage is particularly challenging. libretexts.org However, if conditions were forced, the reaction with an acid like HI would be expected to proceed via cleavage of the C(pyrazine)-O bond. This is because the pyrazine ring is more electron-deficient than the iodophenyl ring, making its carbon atom more susceptible to nucleophilic attack than a typical benzene ring carbon. The expected products from such a cleavage would be 4-iodophenol (B32979) and a 2-halopyrazine or 2-hydroxypyrazine, depending on the specific reagents and reaction workup.
| Reactant | Reagent | Potential Products |
|---|---|---|
| This compound | Excess HI (strong acid) | 4-Iodophenol and 2-Iodopyrazine |
Oxidative and Reductive Transformations of the Compound
The oxidative and reductive chemistry of this compound can be considered in terms of its constituent rings. The pyrazine ring itself is relatively resistant to oxidation due to its electron-deficient nature. However, the nitrogen atoms can be selectively oxidized using reagents like peroxy acids to form the corresponding N-oxides. mdpi.com This transformation is often a deliberate synthetic step to modulate the ring's reactivity for subsequent functionalization, as discussed previously.
Reductive transformations of the pyrazine ring are more common. Catalytic hydrogenation can reduce the pyrazine ring, although the specific products would depend on the catalyst and conditions used.
The iodophenyl group is generally stable under many oxidative and reductive conditions that would affect other parts of the molecule. The carbon-iodine bond is strong, and the phenyl ring is not easily oxidized or reduced unless harsh conditions are employed. Specific studies on the oxidative or reductive transformations of the entire this compound molecule are not prominent in the literature, but the reactivity can be inferred from the general behavior of its components. For example, selenium dioxide is often used to oxidize benzylic C-H bonds to carbonyls in the synthesis of related quinoxaline (B1680401) structures, but this is not a direct transformation of the pre-formed pyrazine ether. researchgate.netmdpi.com
Supramolecular Chemistry and Non-Covalent Interactions
The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. For this compound, its structure allows for a rich interplay of halogen bonding, hydrogen bonding, and π-system interactions, which are crucial in designing crystal structures and materials with specific properties.
Halogen Bonding Interactions
A key feature of this compound is the iodine atom attached to the phenyl ring. This iodine atom can act as a potent halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction where a region of positive electrostatic potential (the σ-hole) on the halogen atom interacts with a Lewis base, such as a nitrogen atom. researchgate.netnih.gov
In this molecule, the iodine atom can form strong halogen bonds with suitable acceptors. The pyrazine nitrogens within the same or neighboring molecules can act as halogen bond acceptors, potentially leading to the formation of self-assembled dimers, chains, or more complex networks. researchgate.netnih.gov Theoretical studies on the interaction between pyrazine and fluorinated iodobenzenes confirm that the primary driving force for this interaction is electrostatics. nih.gov The strength of the N···I halogen bond is significant and can be modulated by the electronic properties of both the donor and acceptor molecules. nih.govresearchgate.net The interaction between pyrazine and iodobenzene has been studied, providing a direct model for the potential self-assembly of this compound. nih.gov
| Interacting Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Pyrazine - Iodobenzene | Halogen Bond | -3.54 |
| Pyrazine - Iodobenzene | π-π Stacking | -4.14 |
Hydrogen Bonding Networks
While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, its two pyrazine nitrogen atoms and ether oxygen are effective hydrogen bond acceptors. nih.gov In the presence of suitable donor molecules (e.g., solvents with O-H or N-H bonds), it can participate in intermolecular hydrogen bonding.
The most frequent interaction observed for pyrazine-containing ligands in biological systems is a hydrogen bond to a pyrazine nitrogen atom. nih.gov Furthermore, weaker C-H···N and C-H···O hydrogen bonds can play a significant role in crystal packing. In the crystal structure of a related compound, 2-(4-methoxyphenoxy)pyrazine, C-H···π interactions are observed, but C-H···N interactions are also highly plausible and are seen in many pyrimidine and pyrazine structures, often leading to the formation of chains or layered networks. nih.govnih.gov
π-Stacking and Aromatic Interactions
The compound contains two aromatic systems: the iodophenyl ring and the pyrazine ring. Both are capable of engaging in π-π stacking interactions, which are crucial for the stabilization of crystal lattices. These interactions can occur between identical rings (e.g., pyrazine-pyrazine) or different rings (pyrazine-iodophenyl).
Studies have shown a preference for parallel-displaced or offset π-stacking rather than a face-to-face arrangement, which is driven by a balance between Pauli repulsion and stabilizing dispersion forces. chemrxiv.org Theoretical calculations on the pyrazine-iodobenzene dimer show that the π-π stacking interaction can be even stronger than the halogen bonding interaction in some orientations. nih.gov Notably, a cooperative effect has been observed where the formation of a π-stacked arrangement leads to a stronger halogen bond, and vice-versa, suggesting a synergy between these two non-covalent forces. researchgate.net
Additionally, C-H···π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring of another, are also possible. An analogue, 2-(4-methoxyphenoxy)pyrazine, exhibits C-H···π interactions between a benzene C-H and the pyrazine ring of a neighboring molecule, forming dimeric units that assemble into layers. nih.gov
Conclusion
2-(4-Iodophenoxy)pyrazine represents a chemical compound of considerable academic and potentially practical interest. Its synthesis is accessible through standard organic chemistry methodologies. While specific experimental data on this compound is limited in the public domain, its structural features, particularly the presence of a reactive iodine atom on the phenoxy ring, make it a highly valuable and versatile building block. The ability to easily modify this position through a variety of cross-coupling reactions opens up a vast chemical space for the creation of novel molecules. Further research into the synthesis, detailed characterization, and exploration of the reactivity of this compound is crucial to fully realize its potential in the development of new pharmaceuticals and advanced materials.
Synthesis and Chemical Utility of 2 4 Iodophenoxy Pyrazine Derivatives
Design Principles for Novel Pyrazine-Iodophenoxy Scaffolds
The iodine atom on the phenoxy group is arguably the most significant feature for designing novel derivatives. It can serve as a "handle" for further chemical modifications through various coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic introduction of a wide range of substituents at the 4-position of the phenoxy ring, enabling the modulation of properties like solubility, electronic character, and steric bulk. Furthermore, the iodine atom itself can participate in halogen bonding, a non-covalent interaction that is increasingly being exploited in crystal engineering and the design of self-assembling materials.
Synthetic Applications as Chemical Building Blocks
Once synthesized, 2-(4-Iodophenoxy)pyrazine is a valuable building block for the construction of more complex molecules. nih.gov The presence of the reactive carbon-iodine bond allows for its use in a variety of cross-coupling reactions. For example, a palladium-catalyzed Suzuki coupling with an arylboronic acid could be employed to generate a biaryl structure, effectively extending the molecular framework. Similarly, a Sonogashira coupling with a terminal alkyne would introduce a rigid, linear acetylene (B1199291) linker, a common motif in materials science and medicinal chemistry.
The pyrazine (B50134) moiety itself can be a site for further functionalization. While the pyrazine ring is generally less reactive towards electrophilic substitution, nucleophilic substitution reactions are possible, particularly with the introduction of activating groups or through the formation of N-oxides. nih.gov The versatility of this compound as a building block is summarized in the table below, highlighting the potential transformations at both the iodophenyl and pyrazine moieties.
| Reaction Type | Reagent/Catalyst | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-(4-Biphenyl-phenoxy)pyrazine derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 2-(4-(Alkynyl)phenoxy)pyrazine derivatives |
| Heck Coupling | Alkene, Pd catalyst | 2-(4-(Alkenyl)phenoxy)pyrazine derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | 2-(4-(Amino)phenoxy)pyrazine derivatives |
| Halogen-Metal Exchange | Organolithium or Grignard reagent | 2-(4-Lithio/Magnesiophenoxy)pyrazine (intermediate) |
Advanced Materials Science Applications (e.g., Covalent Organic Frameworks)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and tunable functionalities. benthamdirect.com The design of COF linkers is crucial to their properties, and pyrazine-containing molecules have been explored for this purpose. benthamdirect.comrsc.org The nitrogen atoms in the pyrazine ring can enhance the affinity of the COF for certain guest molecules, such as iodine. benthamdirect.com
Although not yet reported, this compound could be envisioned as a precursor for a bifunctional linker for COF synthesis. The iodine atom could be converted to other functional groups, such as amines or aldehydes, which are commonly used in COF synthesis. For example, amination of the iodophenyl group via a Buchwald-Hartwig reaction would yield an amino-functionalized linker. This linker could then be reacted with a complementary multifunctional monomer, such as a trialdehyde, to form an imine-linked COF.
The resulting COF would possess the pyrazine nitrogen atoms within its framework, which could serve as binding sites for the capture of volatile iodine, a significant challenge in nuclear waste management. rsc.orgchemsoon.com The porosity of the COF could be tuned by the choice of the co-monomer. Research on pyrazine-based COFs has demonstrated high iodine uptake capacities. benthamdirect.com For instance, a COF synthesized from a pyrazine-containing tetra-amine linker exhibited a high iodine vapor uptake. benthamdirect.com This suggests that a COF derived from a this compound-based linker could also be a promising material for iodine capture.
| COF Linker Type | Monomer for COF Synthesis | Potential Application | Reference |
| Pyrazine-based | Trialdehyde | Iodine capture, Gas storage | benthamdirect.com |
| Pyrazine-functionalized | Diamine | Photocatalysis, Proton conduction | rsc.org |
| Iodide-containing | Trianiline | Radiotherapy enhancement | nih.gov |
Catalytic Roles of Pyrazine-Iodine Systems
The catalytic activity of molecular iodine and hypervalent iodine compounds in organic synthesis is well-established. tandfonline.comresearchgate.netingentaconnect.comresearchgate.net These catalysts are attractive due to their low cost, low toxicity, and operational simplicity. ingentaconnect.com Iodine can act as a mild Lewis acid to activate substrates and can also participate in redox cycles. ingentaconnect.com
While there is no specific literature on the catalytic role of this compound itself, one can speculate on its potential involvement in catalytic systems. The iodine atom in the molecule could potentially act as a catalyst in certain reactions, although its covalent attachment to the phenoxy ring would likely modulate its reactivity compared to molecular iodine.
Ligand Design and Coordination Chemistry (Pyrazine as a Ligand)
The coordination chemistry of pyrazine and its derivatives is extensive. nih.govrsc.orgtandfonline.com Pyrazine can act as a monodentate ligand, coordinating through one of its nitrogen atoms, or more commonly, as a bridging ligand, linking two metal centers. This bridging ability has been widely exploited in the construction of coordination polymers and metal-organic frameworks (MOFs). tandfonline.com
The this compound molecule presents several possibilities for ligand design. The pyrazine nitrogen atoms are the primary coordination sites. The bulky iodophenoxy substituent would likely influence the steric environment around the coordinating nitrogen atoms, potentially leading to the formation of specific coordination geometries.
Furthermore, the iodine atom could participate in secondary interactions within the coordination sphere. Halogen bonding between the iodine and other ligands or counter-ions could play a role in directing the self-assembly of coordination complexes and influencing their solid-state structures. The flexibility of the ether linkage allows the iodophenoxy group to orient itself in a way that could either block or facilitate access to the coordinating nitrogen atoms, offering a degree of conformational control over the resulting coordination complex. The study of ruthenium(III) complexes with various pyrazine derivatives has shown that the nature of the substituent on the pyrazine ring significantly impacts the properties of the resulting complexes. rsc.org
| Metal Ion | Pyrazine Derivative Ligand | Coordination Mode | Resulting Structure | Reference |
| Ru(III) | 2,3-bis(2-pyridyl)pyrazine | Bidentate | Mononuclear complex | rsc.org |
| Zn(II) | 1,2,4-triazolo[4,3-a]pyrazine | Bridging (μ2) | Coordination polymer | tandfonline.com |
| Ag(I) | 1,2,4-triazolo[4,3-a]pyrazine | Bridging (μ3) | Coordination polymer | tandfonline.com |
| Mn(II), Fe(III), Co(II), Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Bidentate | Mononuclear complexes | nih.gov |
Future Research Directions and Open Questions
Development of More Sustainable Synthetic Methodologies
The synthesis of pyrazine (B50134) derivatives has traditionally relied on methods that may involve harsh conditions, expensive catalysts, or generate significant waste. tandfonline.comtandfonline.com Future research must prioritize the development of more sustainable and environmentally benign synthetic routes to 2-(4-Iodophenoxy)pyrazine and its analogues.
Key areas of focus include:
One-Pot Reactions: Designing multi-component reactions where the pyrazine core and ether linkage are constructed in a single, efficient step would significantly improve atom economy and reduce waste. tandfonline.comresearchgate.net One such approach involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727), which is a cost-effective and high-yielding process. tandfonline.comresearchgate.net
Green Solvents: Moving away from traditional organic solvents towards water or other green solvents is a critical goal for sustainable chemistry. thieme-connect.com Research into the aqueous synthesis of pyrazines and related heterocycles is an expanding field. thieme-connect.com
Alternative Catalysis: While palladium-catalyzed reactions are effective for forming the C-O ether bond, exploring catalysts based on more abundant and less toxic metals like copper or iron is a crucial research avenue. mdpi.com Furthermore, developing catalyst-free methods, potentially using visible light or microwave assistance, represents a significant step towards greener synthesis. rsc.orgnih.govnih.gov
Table 1: Comparison of Synthetic Approaches for Aryloxy-Pyrazine Scaffolds This table is interactive. Users can sort the columns by clicking on the headers.
| Feature | Traditional Methods | Sustainable Future Directions |
|---|---|---|
| Solvents | Often requires anhydrous, volatile organic solvents (e.g., THF, DMF). acs.orgresearchgate.net | Emphasis on aqueous media or other green solvents. thieme-connect.com |
| Catalysts | Frequently relies on precious metal catalysts (e.g., Palladium). tandfonline.comresearchgate.net | Exploration of earth-abundant metal catalysts (Cu, Fe) or catalyst-free systems. mdpi.com |
| Efficiency | Often involves multiple steps with purification of intermediates. acs.org | Focus on one-pot, tandem, or multi-component reactions to improve atom economy. tandfonline.comresearchgate.net |
| Energy Input | May require high temperatures and prolonged reaction times. tandfonline.com | Utilization of alternative energy sources like microwave or light (photocatalysis). nih.govresearchgate.net |
| Byproducts | Can generate stoichiometric amounts of waste. | Designed to minimize waste and allow for easier purification. nih.gov |
Exploration of Novel Reactivity Pathways
The structure of this compound offers multiple sites for chemical modification, opening up avenues for creating diverse derivatives. Future research should focus on exploring novel reactivity pathways that leverage its unique features.
Leveraging the C-I Bond: The carbon-iodine bond is the most reactive site for cross-coupling reactions. frontiersin.org It is an ideal handle for introducing a wide variety of functional groups via Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed reactions. researchgate.nettandfonline.com More advanced, visible-light-induced photoredox catalysis offers a milder and more sustainable way to activate the C-I bond, enabling the formation of aryl radicals for C-C and C-heteroatom bond formation without the need for a metal photocatalyst. rsc.orgacs.org The interaction between the iodoarene and a Lewis base can facilitate this activation under visible light. rsc.org
C-H Functionalization: Direct C-H activation of the pyrazine ring is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. mdpi.com Developing selective methods to functionalize the electron-deficient pyrazine core of this compound would provide a powerful tool for late-stage diversification of the molecule. mdpi.com
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming noncovalent interactions with electron-rich atoms. nih.govacs.org This property could be exploited in the design of supramolecular assemblies, organocatalysts, and materials with specific recognition properties. The strength of this bond can be tuned by the electronic nature of substituents on the aromatic ring. nih.govacs.org
Table 2: Potential Novel Reactions for this compound This table is interactive. Users can sort the columns by clicking on the headers.
| Reaction Type | Reactive Site | Potential Transformation | Significance |
|---|---|---|---|
| Photoredox Catalysis | C-I Bond | Aryl radical formation for coupling with various partners. rsc.orgacs.org | Metal-free, mild conditions, sustainable activation. rsc.org |
| Suzuki-Miyaura Coupling | C-I Bond | Formation of a C-C bond with boronic acids. mdpi.com | Creates biaryl structures, expanding the molecular framework. |
| Buchwald-Hartwig Amination | C-I Bond | Formation of a C-N bond with amines. researchgate.net | Introduces nitrogen-containing functional groups. |
| Direct C-H Arylation | Pyrazine C-H Bonds | Introduction of aryl groups directly onto the pyrazine ring. mdpi.com | Atom-economical, avoids pre-functionalization. |
| Halogen Bonding Catalysis | Iodine Atom | Use as a Lewis acidic site to activate substrates. nih.gov | Explores non-covalent interactions for catalysis. |
Integration of Advanced Computational Techniques for Predictive Modeling
Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. For this compound, advanced computational techniques can provide deep insights and guide experimental work.
Reaction Mechanism Prediction: Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and elucidate the mechanisms of known and novel reactions. nih.govnih.govmdpi.com This is particularly valuable for understanding the subtleties of photocatalytic cycles or complex multi-step syntheses. nih.gov Machine learning models are also emerging as powerful tools for predicting reaction mechanisms from reactants and products. arxiv.orgnih.gov
Predicting Physicochemical Properties: Computational methods can predict key properties such as electronic structure, HOMO-LUMO gaps, and charge distribution. researchgate.netnih.gov This information is crucial for understanding the molecule's potential in electronic materials or as a photosensitizer. For instance, DFT calculations have been used to study the electronic effects of substituents on pyrazine and pyridine (B92270) rings. nih.govnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): If derivatives of this compound are screened for biological activity, QSAR models can be developed to correlate specific structural features with that activity. nih.govresearchgate.net This allows for the rational design of more potent and selective compounds, saving significant time and resources in the drug discovery process. researchgate.net
Systematic Investigation of Structure-Property Relationships in Derivatized Systems
A systematic study of how structural modifications affect the physicochemical properties of this compound is essential for tailoring the molecule for specific applications.
Electronic Tuning: The electronic properties of the molecule can be finely tuned by introducing electron-donating or electron-withdrawing groups on either the pyrazine or the phenyl ring. nih.gov The pyrazine ring itself is electron-deficient, and its properties are sensitive to substitution. mdpi.com Studies on substituted pyrazines have shown that electron-withdrawing groups increase the redox potential, while electron-donating groups decrease it. nih.gov
Impact of the Iodine Substituent: While the iodine atom is a key handle for synthesis, its impact on the molecule's properties should be systematically compared with other halogens (F, Cl, Br) and a simple hydrogen atom at the same position. This would clarify the role of halogen size, polarizability, and halogen bonding capability on properties like biological activity or material performance. acs.org In some systems, replacing lighter halogens with iodine can increase binding affinity in biological targets due to favorable halogen bonding. acs.org
Modifying the Linker: Altering the phenoxy linker—for example, by changing its substitution pattern or replacing the oxygen atom with sulfur or nitrogen—would provide another axis for modifying the molecule's three-dimensional structure and electronic communication between the two aromatic rings.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dihydropyrazine (B8608421) |
| 2,3-Dichloropyrazine |
| 4-Aminophenol (B1666318) |
| 2-Fluoro-4-aminophenol |
| Triethoxy methane |
| Triethyl orthoacetate |
| Oxalyl chloride |
| Cinnamic acid |
| Ligustrazine |
| Alocasin A |
| 2,5-Dibromopyrazine |
| Botryllazine A |
| 2,3-Dimethylpyrazine |
| Clofazimine |
| Benzene (B151609) |
| Chlorobenzene |
| Benzenol (Phenol) |
| Pentafluoro-iodobenzene |
| Pyridine |
| Isonicotinonitrile |
Q & A
Basic Research Questions
Q. What are common synthetic routes to 2-(4-iodophenoxy)pyrazine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as palladium-catalyzed couplings between aryl halides and pyrazine derivatives. For example, arylboronic acids can react with halogenated pyrazines under iron or tungsten catalysis to introduce substituents (e.g., 4-iodophenoxy groups). Optimizing reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) minimizes side reactions like over-coupling (e.g., formation of di-substituted byproducts) . Isotope-labeling and GC-MS analysis are critical for tracking reaction intermediates and byproducts .
Q. How is the crystal structure of this compound determined, and what structural insights are revealed?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The compound’s aromatic rings (pyrazine and iodophenoxy) typically exhibit near-orthogonal dihedral angles (~85–90°), influencing conjugation and electronic properties. Weak intermolecular interactions (e.g., C–H⋯π) stabilize the lattice, as seen in structurally analogous pyrazine derivatives .
Q. What spectroscopic techniques are used to characterize this compound’s electronic transitions?
- Methodological Answer : UV-Vis spectroscopy identifies π→π* and n→π* transitions, while fluorescence spectroscopy probes excited-state behavior. Computational methods like multiconfiguration time-dependent Hartree (MCTDH) simulations model vibronic coupling in the S₁/S₂ states, validated against experimental absorption spectra .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of pyrazine functionalization?
- Methodological Answer : Steric hindrance from substituents (e.g., iodine’s bulk) directs electrophilic substitution to less hindered pyrazine positions. Computational studies (e.g., DFT) predict electron density distribution, while experimental NMR and X-ray data confirm regioselectivity. For example, electron-withdrawing groups (e.g., –I) deactivate specific ring positions, favoring coupling at electron-rich sites .
Q. What strategies mitigate byproduct formation in cross-coupling reactions involving pyrazine?
- Methodological Answer : Byproducts like dichloromethylpyrazine or over-coupled isomers arise from competing pathways. Reaction profiling via GC-MS identifies intermediates, enabling optimization of catalyst systems (e.g., tungsten clusters for selective cyclization) and stoichiometry. For instance, iron catalysts reduce homocoupling of arylboronic acids, improving yield .
Q. How can computational models predict the photophysical properties of this compound?
- Methodological Answer : Ab initio CI (configuration interaction) calculations model ground and excited states, accounting for symmetry and vibronic coupling. MCTDH wave packet propagation simulates nuclear motion across all vibrational modes, reproducing experimental spectra and revealing weakly coupled modes’ roles in non-radiative decay .
Q. What analytical challenges arise in quantifying trace pyrazine derivatives in complex matrices?
- Methodological Answer : Headspace SPME with comprehensive 2D GC (GC×GC-TOFMS) enhances sensitivity and resolves co-eluting peaks. Isotope dilution (e.g., d3-labeled standards) corrects matrix effects, achieving detection limits <2 ng/L. For this compound, nitrogen-phosphorus detection (NPD) offers superior selectivity in biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
